Product packaging for 1,2-Bis(2-chloro-4-fluorophenyl)ethane(Cat. No.:CAS No. 1864016-10-3)

1,2-Bis(2-chloro-4-fluorophenyl)ethane

Cat. No.: B1435450
CAS No.: 1864016-10-3
M. Wt: 287.1 g/mol
InChI Key: SCJJWXRPVOQFNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,2-Bis(2-chloro-4-fluorophenyl)ethane is a synthetic organic compound of significant interest in chemical research and development. This bibenzyl derivative, characterized by the presence of chloro and fluoro substituents on its phenyl rings, serves as a valuable intermediate for the synthesis of more complex molecules. Its structure suggests potential applications in the development of pharmaceutical candidates and advanced materials, particularly as a building block in ligand design for metal-organic frameworks (MOFs) or as a precursor in polymer chemistry . The specific halogen pattern on the aromatic rings makes it a versatile substrate for further functionalization via cross-coupling reactions, which are central to modern medicinal chemistry and materials science. Researchers utilize this compound under the principle that its core structure can be engineered to interact with specific biological targets or to impart desired physical properties to new materials. This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets (SDS) must be consulted and adhered to during handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10Cl2F2 B1435450 1,2-Bis(2-chloro-4-fluorophenyl)ethane CAS No. 1864016-10-3

Properties

IUPAC Name

2-chloro-1-[2-(2-chloro-4-fluorophenyl)ethyl]-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2F2/c15-13-7-11(17)5-3-9(13)1-2-10-4-6-12(18)8-14(10)16/h3-8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJJWXRPVOQFNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CCC2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phosphonate-Mediated Condensation Route

One prominent patented method involves a two-step synthesis:

  • Step 1: Preparation of o-chlorobenzyl phosphonic acid diester by refluxing adjacent chlorobenzyl chloride with a phosphorous acid ester (trimethyl or triethyl phosphite).
  • Step 2: Reaction of this phosphonic acid diester with 4-fluoroacetophenone under strong alkaline conditions (using bases such as sodium hydroxide or potassium hydroxide) in the presence of polar solvents like dimethyl sulfoxide (DMSO), N-Methyl pyrrolidone, or DMF as catalysts.

Reaction Conditions and Outcomes:

Parameter Details
Phosphorous acid ester Trimethyl phosphite or triethyl phosphite
Molar ratio (phosphite:chlorobenzyl chloride) 1-3:1
Base used Sodium hydroxide, sodium methylate, sodium ethylate, sodium tert-butoxide, potassium hydroxide
Solvent Toluene, benzene, or dimethylbenzene for step 2
Temperature 0-50 °C
Reaction time 2-24 hours
Yield Up to 94.8% (gas chromatography purity 94.5%)

Mechanistic Insight:

The phosphonate ester acts as a nucleophile attacking the fluoroacetophenone carbonyl under alkaline catalysis, leading to the formation of 1-(2-chlorophenyl)-2-(4-fluorophenyl)propylene, which upon further processing yields the target ethane derivative.

Advantages:

  • High yield and purity
  • Cost-effective due to inexpensive reagents
  • Suitable for industrial scale-up

Reference: Patent CN102643162B provides detailed reaction schemes and experimental data supporting this method.

Reference: Patent CN104529735A discusses these methods with detailed experimental procedures and yields.

Reference: Recent MDPI publication details these experimental conditions and characterization data.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Purity (%) Advantages Limitations
Phosphonate-Mediated Condensation o-chlorobenzyl chloride, phosphite ester, fluoroacetophenone, NaOH, DMSO Up to 94.8 ~94.5 High yield, industrial scalability Requires strong base and polar solvent
Halogenated Acetophenone Route 4-chloro-2-fluorobenzoic acid, bromination, AlCl3, acetyl chloride, Grignard reagent 45-82 (intermediate), 80 (final) High Good regioselectivity, high yield in Grignard step Isomer formation, purification challenges
Cross-Coupling & Cyclocondensation Halogenated aminopyridines, K2CO3, THF, reflux ~23 Moderate Novel coupling strategies Moderate yield, by-products

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(2-chloro-4-fluorophenyl)ethane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Bis(2-chloro-4-fluorophenyl)ethane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Bis(2-chloro-4-fluorophenyl)ethane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Structural Analogs with Halogenated Substituents

(a) 1,2-Bis(4-fluorophenyl)ethane-1,2-dione ()
  • Structure : Features two 4-fluorophenyl groups and a diketone ethane backbone.
  • Key Differences : The presence of ketone groups introduces polarity and conjugation, altering electronic properties compared to the fully saturated ethane backbone in the target compound. The s-trans conformation observed in its crystal structure (Fig. 1, ) suggests weaker intermolecular interactions than halogenated analogs.
  • Applications : Likely used in photochemistry or as a precursor for heterocyclic synthesis.
(b) 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE) ()
  • Structure: Ethane-linked tribromophenoxy groups.
  • BTBPE demonstrates significant biomagnification in avian species (BMF >1), whereas the target compound’s chlorine/fluorine mix may reduce bioaccumulation but increase environmental persistence.
  • Applications : Flame retardant in polymers.
(c) 1,2-Bis(4-tert-butylphenyl)ethane ()
  • Structure : Bulky tert-butyl groups at the para position.
  • Key Differences : tert-Butyl groups improve steric hindrance and thermal stability but lack halogenated electronegativity. This compound is used as a sensitizer in photochemical applications, a niche unlikely for the target compound due to its electron-withdrawing halogens.

Functional Group Variations

(a) 1,2-Bis(diphenylphosphino)ethane (dppe) ()
  • Structure : Ethane backbone with diphenylphosphine groups.
  • Key Differences : Phosphine ligands enable coordination chemistry (e.g., catalysis), whereas the target compound’s halogenated aryl groups favor applications in materials science or agrochemicals.
  • Applications : Widely used as a bidentate ligand in transition-metal catalysis.
(b) 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane ()
  • Structure : Ethane with tetrafluoroethoxy substituents.
  • Key Differences : Fluorinated ether linkages impart high dielectric constants and low boiling points (141°C). The target compound’s aryl halides would exhibit higher melting points and rigidity.
  • Applications : Solvent or refrigerant in specialized industrial processes.

Environmental and Toxicological Profiles

Halogenated ethane derivatives often exhibit environmental persistence. For example:

  • BTBPE : Biomagnification factor (BMF) in birds exceeds 1, indicating ecological risks ().
  • Decabromodiphenyl ethane (DBDPE) : Persistent organic pollutant with similar halogenation patterns.

The target compound’s chlorine and fluorine substituents may reduce bioavailability compared to brominated analogs but could still pose risks due to slow degradation.

Physical and Spectral Properties

Property 1,2-Bis(2-chloro-4-fluorophenyl)ethane (Estimated) 1,2-Bis(4-fluorophenyl)ethanone () BTBPE ()
Molecular Weight (g/mol) ~300 232.23 623.23
Boiling Point (°C) 250–300 (estimated) Not reported >300
Polarity Low (nonpolar aryl groups) Moderate (ketone groups) Low
Environmental Half-life High (chlorine/fluorine) Moderate Very High

Biological Activity

1,2-Bis(2-chloro-4-fluorophenyl)ethane is an organic compound with the molecular formula C14H10Cl2F2C_{14}H_{10}Cl_2F_2. It is characterized by two 2-chloro-4-fluorophenyl groups attached to a central ethane backbone. This compound has garnered attention in various fields including medicinal chemistry, biochemistry, and materials science due to its unique structural features and potential biological activities.

This compound can be synthesized through several methods, notably the Suzuki–Miyaura coupling reaction , which involves a palladium-catalyzed cross-coupling between aryl halides and organoboron compounds. The reaction conditions are typically mild, with temperatures ranging from 50°C to 100°C and using solvents like toluene or ethanol .

Chemical Reactions

The compound undergoes various chemical reactions:

  • Oxidation : Can be oxidized using agents such as potassium permanganate.
  • Reduction : Reduction can be performed with lithium aluminum hydride.
  • Substitution : Nucleophilic substitutions can occur at the chlorine or fluorine sites .

Biological Activity

The biological activity of this compound has been explored in several studies, particularly focusing on its interactions with biological macromolecules and potential therapeutic applications.

The mechanism of action involves binding to specific molecular targets such as enzymes or receptors, which alters their activity. This can lead to various biological effects including modulation of signal transduction pathways and gene expression .

Case Studies and Research Findings

  • Inhibition of Tyrosinase : A study demonstrated that compounds containing the 3-chloro-4-fluorophenyl moiety exhibited significant inhibitory activity against tyrosinase from Agaricus bisporus. The IC50 values for these compounds ranged from 0.19 to 1.72 μM, indicating potent inhibitory effects compared to reference compounds .
    CompoundIC50 (μM)Notes
    Compound 1d0.19Strong inhibitor
    Compound 2c1.73Effective with additional substitutions
    Reference Compound>10Less effective
  • Antimicrobial Activity : Research into related piperidine derivatives indicated that the presence of halogen substituents (like those in this compound) enhances antibacterial and antifungal properties. The study reported MIC values against various bacterial strains ranging from 3.125 to 100 mg/mL .
  • Structure-Activity Relationship (SAR) : The presence of both chlorine and fluorine atoms in the structure has been shown to affect the compound's reactivity and biological activity significantly. Modifications in the phenyl rings led to variations in potency against different targets .

Comparison with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

Compound NameStructure FeaturesBiological Activity
1,2-Bis(4-chlorophenyl)ethaneLacks fluorineModerate activity
1,2-Bis(2,4-dichlorophenyl)ethaneAdditional chlorine atomsHigher toxicity
1,2-Bis(2,4,6-trichlorophenyl)ethaneMore chlorine atomsIncreased reactivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Bis(2-chloro-4-fluorophenyl)ethane
Reactant of Route 2
Reactant of Route 2
1,2-Bis(2-chloro-4-fluorophenyl)ethane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.